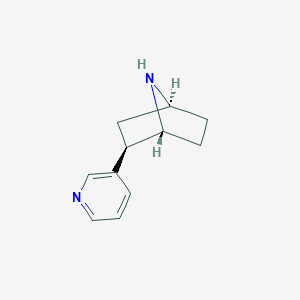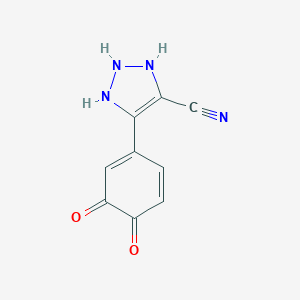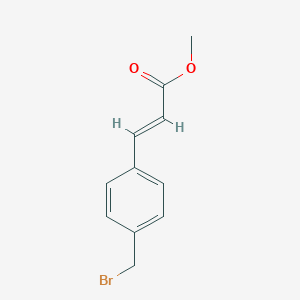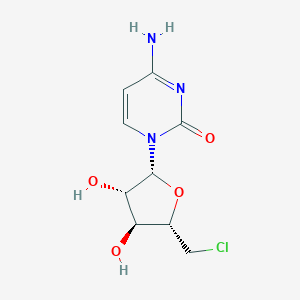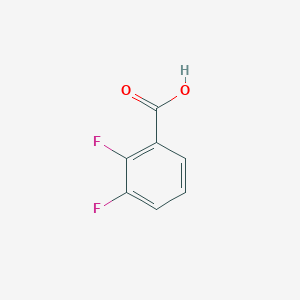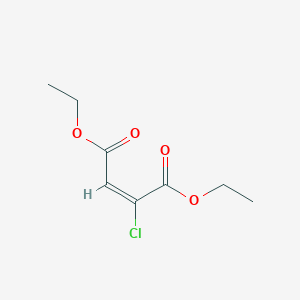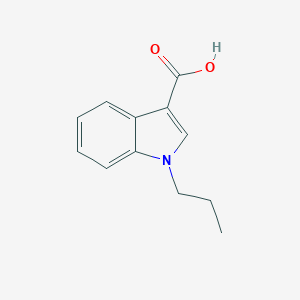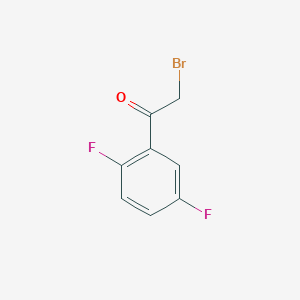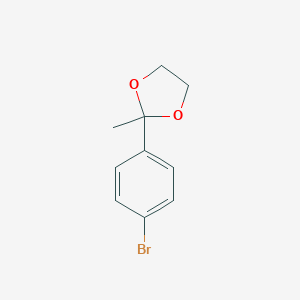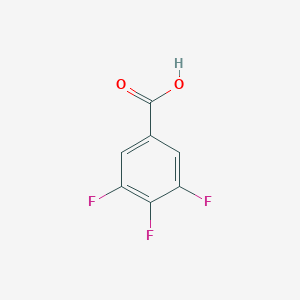
4-chloroacétoacétate de méthyle
Vue d'ensemble
Description
Methyl 4-chloroacetoacetate is an organic compound with the molecular formula C5H7ClO3. It is a colorless to light yellow liquid that is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in the pharmaceutical and chemical industries.
Applications De Recherche Scientifique
Methyl 4-chloroacetoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is used in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
Mode of Action
Methyl 4-chloroacetoacetate is known to react with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst to give dihydrofurans . This suggests that the compound can participate in organic synthesis reactions, contributing to the formation of complex organic structures .
Biochemical Pathways
Its ability to participate in organic synthesis reactions suggests that it could potentially influence a variety of biochemical pathways depending on the context of its use .
Result of Action
Its ability to participate in organic synthesis reactions suggests that it could potentially influence a variety of cellular processes depending on the context of its use .
Action Environment
The action, efficacy, and stability of Methyl 4-chloroacetoacetate can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for it to react with symmetric allylic diacetates or dicarbonates . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially influence its reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-chloroacetoacetate can be synthesized through the chlorination of diketene followed by esterification. The process involves dissolving diketene in a solvent, cooling the solution, and introducing chlorine gas at a controlled flow rate. After the chlorination reaction, methanol is added to the reaction mixture to form the ester. The reaction conditions typically involve maintaining low temperatures and controlled addition rates to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of methyl 4-chloroacetoacetate follows a similar process but on a larger scale. The reaction is carried out in a chlorination kettle, where diketene is mixed with a solvent and cooled. Chlorine gas is introduced in sections, and methanol is added for esterification. The reaction mixture is then subjected to desolventizing and rectification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-chloroacetoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Condensation Reactions: Catalysts like acids or bases are often used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetoacetates, while condensation reactions can produce cyclic compounds .
Comparaison Avec Des Composés Similaires
- Ethyl 4-chloroacetoacetate
- Methyl 4-methoxyacetoacetate
- Methyl 4-methoxyphenylacetate
Comparison: Methyl 4-chloroacetoacetate is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it more reactive in substitution reactions compared to its analogs like ethyl 4-chloroacetoacetate. Additionally, the ester group in methyl 4-chloroacetoacetate provides versatility in various synthetic applications, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
methyl 4-chloro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLMYYLFSNEOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067719 | |
| Record name | Methyl 4-chloroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32807-28-6 | |
| Record name | Methyl 4-chloroacetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32807-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloroacetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032807286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-chloro-3-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 4-chloroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-3-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-CHLOROACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVC6V863Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 4-chloroacetoacetate utilized in the synthesis of flavor compounds?
A1: Methyl 4-chloroacetoacetate plays a crucial role in the synthesis of corylone and its alkyl homologues, which are important flavor ingredients. The process involves alkylation of methyl 4-methoxyacetoacetate (derived from methyl 4-chloroacetoacetate) with an α-chloro-ketone. This is followed by cyclization, hydrolysis, and decarboxylation to yield the desired flavor compounds. [] You can find detailed synthetic routes and variations in references [] and [].
Q2: Can you elaborate on the application of Methyl 4-chloroacetoacetate in creating diverse heterocyclic scaffolds?
A2: Methyl 4-chloroacetoacetate can be anchored onto a solid support and subsequently reacted with urea and various aldehydes in a Biginelli-type condensation. [] The resulting 6-chloromethyl-functionalized dihydropyrimidones then act as versatile intermediates. Through distinct traceless cyclative cleavage strategies, these intermediates can be transformed into furo[3,4-d]pyrimidines, pyrrolo[3,4-d]pyrimidines, and pyrimido[4,5-d]pyridazines. []
Q3: Are there alternative synthetic routes to obtain Methyl 4-methoxyacetoacetate, a key intermediate derived from Methyl 4-chloroacetoacetate?
A3: Yes, a more efficient method to prepare methyl 4-methoxyacetoacetate involves reacting methyl 4-chloroacetoacetate with methanol in the presence of sodium hydride and a metal alkaline compound. [] This reaction proceeds at room temperature and the desired product can be isolated through distillation, making it a safer and potentially more cost-effective approach. []
Q4: What are the structural characteristics of Methyl 4-chloroacetoacetate?
A4: While specific spectroscopic data isn't provided in the provided research excerpts, we can deduce the following:
Q5: Beyond its role in organic synthesis, are there other notable applications of Methyl 4-chloroacetoacetate?
A5: While the provided research primarily focuses on synthetic applications, Methyl 4-chloroacetoacetate's reactivity suggests potential use in areas such as:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
